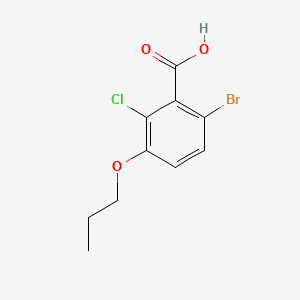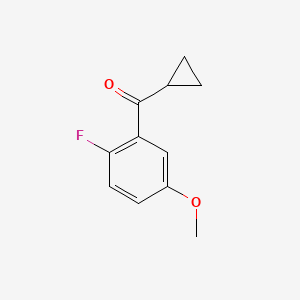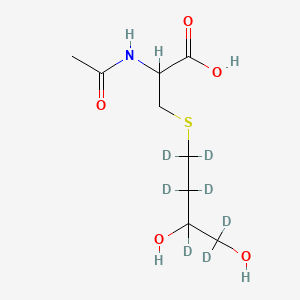
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is a versatile amino acid derivative. It has garnered significant interest in scientific research due to its antioxidant, anti-inflammatory, and neuroprotective properties . This compound is often used in laboratory settings to investigate its impact on various biochemical and physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as sodium hydroxide to facilitate the reaction . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Neuroprotection: Protecting neurons from damage and promoting neuronal survival through various signaling pathways.
Comparison with Similar Compounds
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-D7 is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
N-Acetyl-L-cysteine: Known for its antioxidant properties but lacks the 3,4-dihydroxybutyl group, which enhances the neuroprotective effects.
S-(3,4-Dihydroxybutyl)-L-cysteine: Similar structure but without the acetyl group, resulting in different chemical and biological properties.
This compound stands out due to its combined antioxidant, anti-inflammatory, and neuroprotective effects, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H17NO5S |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/i2D2,3D2,4D2,7D |
InChI Key |
VGJNEDFZFZCLSX-MSLAKWIASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SCC(C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(CO)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)
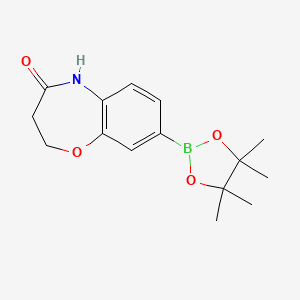
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
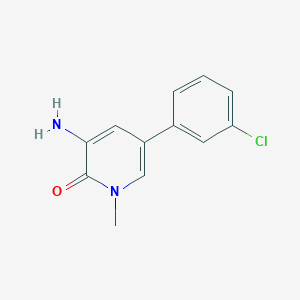
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)

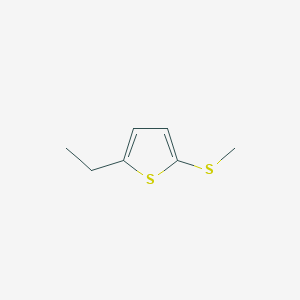
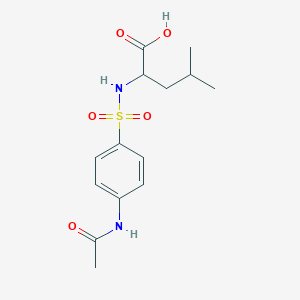
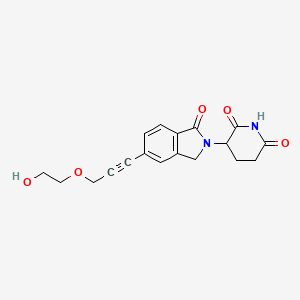

![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)
